N-Nitroso-D-proline
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Overview
Description
N-Nitroso-D-proline is a nitrosamine compound formed endogenously from the amino acid proline and nitrite. It is part of a broader class of N-nitroso compounds, which are known for their potential mutagenic and carcinogenic properties . This compound has been detected in various environmental and biological samples, including human urine and cigarette smoke .
Mechanism of Action
Target of Action
N-Nitroso-D-proline (NPRO) is a nitroso derivative of the amino acid proline . It primarily targets DNA, causing mutations and DNA strand cleavage . The compound’s interaction with DNA is a key aspect of its biological activity.
Mode of Action
NPRO interacts with DNA in the presence of sunlight, leading to direct mutagenicity . This interaction results in the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), a mutagenic lesion, in the DNA . Furthermore, NPRO and sunlight can induce single-strand breaks in DNA . Reactive oxygen species and nitric oxide are suggested to mediate these strand breaks .
Biochemical Pathways
NPRO is endogenously formed from proline and nitrite . The formation of nitric oxide is observed in NPRO solution irradiated with UVA . The biochemical pathways of proline, from which NPRO is derived, involve the interconversion of proline and glutamate . This process is linked to cellular energetics directly via the respiratory electron transport chain .
Pharmacokinetics
It is known that many nitrosamines, including npro, are stable at physiological ph and are metabolized by microsomal mixed function oxidases . These properties likely influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NPRO.
Result of Action
The primary result of NPRO’s action is the induction of mutations in DNA . This mutagenic activity is associated with the formation of 8-oxodG in DNA . Single-strand breaks in DNA also occur as a result of NPRO’s action . These molecular changes can lead to cellular effects, potentially contributing to carcinogenicity .
Action Environment
The action of NPRO is influenced by environmental factors such as sunlight. The mutagenicity of NPRO is detected when it is combined with natural sunlight . The photodynamic spectrum of mutation induction and DNA breakage is highest at the absorption maximum of NPRO, 340 nm . Therefore, the presence of sunlight, specifically UVA radiation, significantly influences the action, efficacy, and stability of NPRO.
Biochemical Analysis
Biochemical Properties
The biochemical reactions involving N-Nitroso-D-proline are part of the endogenous nitrosation process . This process is capable of generating carcinogenic N-nitroso compounds in humans
Cellular Effects
Given its potential carcinogenic properties, it is likely to have significant impacts on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the nitrosation reaction, which generally proceeds through an acid-catalyzed reaction in the stomach . It may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been demonstrated that N-nitroso compounds are formed endogenously in animals given nitrite and a suitable amine .
Metabolic Pathways
This compound is involved in the endogenous nitrosation process, a metabolic pathway that involves the interaction of nitrosating agents with nitrosatable amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-D-proline can be synthesized by reacting proline with nitrite under acidic conditions. The reaction typically involves dissolving proline in an aqueous solution and adding sodium nitrite, followed by acidification with hydrochloric acid. The reaction mixture is then stirred at a controlled temperature to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to isolate this compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-D-proline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert this compound back to proline or other related compounds.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Regeneration of proline or formation of other amine derivatives.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
N-Nitroso-D-proline has several scientific research applications:
Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitrosamines.
Biology: Research on its mutagenic and carcinogenic properties helps understand the biological impact of nitrosamines.
Medicine: Studies on this compound contribute to cancer research, particularly in understanding the role of nitrosamines in carcinogenesis.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products
Comparison with Similar Compounds
- N-Nitrosoproline
- N-Nitrosomorpholine
- N-Nitrosopyrrolidine
Comparison: N-Nitroso-D-proline is unique due to its specific formation from proline and nitrite. While other nitrosamines like N-Nitrosoproline and N-Nitrosomorpholine share similar nitrosation pathways, this compound’s distinct structure and formation mechanism set it apart. Its specific reactivity and biological effects also contribute to its uniqueness among nitrosamines .
Properties
IUPAC Name |
(2R)-1-nitrosopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKPHJWEIIAIFW-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)N=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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